N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
The compound N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a (2-methylbenzyl)sulfanyl group. The structure includes an acetamide moiety linked via a phenyl-sulfonyl bridge to the imidazole ring.
Structural determination of such compounds typically employs X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystal structures .
Properties
IUPAC Name |
N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-5-3-4-6-16(14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQIDUFJMWTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity . The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a common scaffold with analogs differing in substituents on the dihydroimidazole ring. Key structural variations influence physicochemical properties and hypothetical biological interactions. Below is a detailed comparison:
Table 1: Structural and Theoretical Comparison of Analogous Compounds
*Theoretical LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Structural Analysis
The methyl group moderately increases lipophilicity compared to the phenyl analog.
- The absence of a benzyl or halogen substituent reduces molecular weight and LogP, suggesting higher aqueous solubility. The phenyl group may engage in π-π stacking interactions but lacks steric or electronic modulation.
- The para-chloro substituent enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce solubility. Chlorine may also influence halogen bonding in target interactions.
Hypothesized Pharmacological Implications
- Steric Effects : The ortho-methyl group in the target compound may limit conformational flexibility or hinder interactions with flat binding sites compared to the planar phenyl analog.
- Electronic Effects : The 4-chloro substituent’s electronegativity could enhance binding affinity to electron-rich regions in enzymes or receptors, a feature absent in the methyl-substituted target.
- Solubility and Bioavailability : The phenyl analog’s lower LogP suggests better solubility, while the chloro-substituted compound’s higher LogP may favor tissue penetration but increase metabolic stability challenges.
Biological Activity
N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving sulfonamide derivatives and imidazole moieties. The general synthetic pathway includes:
- Formation of the Imidazole Core : The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole derivatives.
- Sulfonylation : The imidazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide functionality.
- Acetylation : Finally, the acetamide group is introduced to yield the target compound.
The molecular structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related sulfonamide compounds. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes, which disrupts cell wall synthesis and function.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, related sulfonamides have shown promising results as inhibitors of alpha-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Pharmacokinetics and Toxicology
Research into pharmacokinetics indicates that similar compounds exhibit favorable absorption and distribution profiles, with minimal toxicity at therapeutic doses. For instance, studies have reported a half-life of around 3.4 hours in animal models, suggesting good bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
